![molecular formula C20H21N5O4S2 B2704333 Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 921486-76-2](/img/structure/B2704333.png)
Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a clear pale yellow color and a boiling point of 116–118°C .Scientific Research Applications
1. Glutaminase Inhibition and Cancer Treatment
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally related to Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors are significant for cancer treatment as they can attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).
2. Antileukemic Activity
- Ureidothiazole and ureidothiadiazole derivatives, closely related to the chemical , have been evaluated for their antileukemic activity against leukemia P-388 tumor system in mice. Active compounds in this series often contain either an "isothioureido" or an "isothiosemicarbazono" structural unit, highlighting the importance of these functional groups in antileukemic properties (Zee-Cheng & Cheng, 1979).
3. Crystal Structure Analysis
- The crystal structure of compounds closely related to Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate has been determined using X-ray methods. This kind of study is crucial for understanding the molecular configuration and potential interaction mechanisms of the compound (DyaveGowda et al., 2002).
4. Enzyme Inhibition Studies
- Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates have shown high percentage inhibition towards α-glucosidase and β-glucosidase enzymes. These studies are significant for the development of new therapeutic agents, particularly in the treatment of diabetes (Babar et al., 2017).
5. Computational and Spectroscopic Analysis
- Computational studies, including density functional theory (DFT) calculations, have been conducted on similar compounds to understand their electronic properties, molecular structure, and potential for technology applications. These studies are crucial for predicting the behavior and applications of these compounds in various fields (Haroon et al., 2019).
Mechanism of Action
Target of Action
Ethyl 2-(2-(2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate is a compound that belongs to the class of thiazole derivatives . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets and induce changes in their function
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties
Result of Action
Thiazole derivatives are known to have diverse biological activities
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors
properties
IUPAC Name |
ethyl 2-[2-[[2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S2/c1-3-29-17(27)9-15-11-30-19(23-15)24-16(26)8-14-10-31-20(22-14)25-18(28)21-13-6-4-12(2)5-7-13/h4-7,10-11H,3,8-9H2,1-2H3,(H,23,24,26)(H2,21,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRXZEVCNXABQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.